Benzyloxycalix[7]arene

Catalog No.
S6577298
CAS No.
1258932-95-4
M.F
C98H84O14
M. Wt
1485.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyloxycalix[7]arene

CAS Number

1258932-95-4

Product Name

Benzyloxycalix[7]arene

IUPAC Name

5,11,17,23,29,35,41-heptakis(phenylmethoxy)octacyclo[37.3.1.13,7.19,13.115,19.121,25.127,31.133,37]nonatetraconta-1(42),3,5,7(49),9,11,13(48),15,17,19(47),21,23,25(46),27(45),28,30,33(44),34,36,39(43),40-henicosaene-43,44,45,46,47,48,49-heptol

Molecular Formula

C98H84O14

Molecular Weight

1485.7 g/mol

InChI

InChI=1S/C98H84O14/c99-92-71-36-73-45-86(107-58-65-24-10-2-11-25-65)47-75(93(73)100)38-77-49-88(109-60-67-28-14-4-15-29-67)51-79(95(77)102)40-81-53-90(111-62-69-32-18-6-19-33-69)55-83(97(81)104)42-84-56-91(112-63-70-34-20-7-21-35-70)54-82(98(84)105)41-80-52-89(110-61-68-30-16-5-17-31-68)50-78(96(80)103)39-76-48-87(108-59-66-26-12-3-13-27-66)46-74(94(76)101)37-72(92)44-85(43-71)106-57-64-22-8-1-9-23-64/h1-35,43-56,99-105H,36-42,57-63H2

InChI Key

MYKNTIMIIAMFPX-UHFFFAOYSA-N

SMILES

C1C2=CC(=CC(=C2O)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=CC(=CC(=C5O)CC6=C(C(=CC(=C6)OCC7=CC=CC=C7)CC8=C(C(=CC(=C8)OCC9=CC=CC=C9)CC2=C(C1=CC(=C2)OCC1=CC=CC=C1)O)O)O)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1

Canonical SMILES

C1C2=CC(=CC(=C2O)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=CC(=CC(=C5O)CC6=C(C(=CC(=C6)OCC7=CC=CC=C7)CC8=C(C(=CC(=C8)OCC9=CC=CC=C9)CC2=C(C1=CC(=C2)OCC1=CC=CC=C1)O)O)O)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1

Synthesis and Functionalization

Benzyloxycalix[7]arene can be synthesized through various methods, with the most common approach involving the condensation reaction of p-benzyloxyphenol with formaldehyde in the presence of a Lewis acid catalyst []. This synthesis can yield a mixture of calixarenes with different ring sizes, including calix[4]arene, calix[5]arene, calix[6]arene, calix[7]arene, and calix[8]arene. Separation techniques are then employed to isolate the desired calix[7]arene isomer [].

The benzyloxy groups on the rim of the calix[7]arene cavity offer a convenient site for further functionalization. By replacing the benzyloxy groups with other chemical functionalities, researchers can tailor the size, shape, and recognition properties of the cavity for specific applications [].

Host-Guest Chemistry

One of the primary applications of benzyloxycalix[7]arene lies in host-guest chemistry. The well-defined cavity of this molecule allows it to encapsulate various guest molecules within its interior through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking []. The size and shape of the cavity can be tuned by functionalization to achieve selective binding of specific guest molecules. This property makes benzyloxycalix[7]arene a potential candidate for applications like molecular recognition, sensors, and drug delivery.

Supramolecular Assemblies

Benzyloxycalix[7]arene can self-assemble into well-defined supramolecular structures due to the presence of hydrogen bonding functionalities on the upper rim of the cavity []. These assemblies can adopt various architectures, including capsules, nanotubes, and gels. The specific structure formed depends on the nature of the substituents on the rim and the surrounding environment. Supramolecular assemblies of benzyloxycalix[7]arene are being explored for applications in catalysis, materials science, and drug delivery.

Benzyloxycalix arene is a member of the calixarene family, which are cyclic oligomers formed from phenolic units linked by methylene bridges. Specifically, benzyloxycalix arene features a benzyloxy group attached to the para position of the phenolic units in its structure. This compound is characterized by its unique cavity size and shape, which can selectively bind various ions and small molecules, making it a subject of interest in supramolecular chemistry and materials science.

Calix arenes are known for their ability to form host-guest complexes, which can lead to applications in drug delivery, sensor technology, and catalysis. The introduction of the benzyloxy group enhances the solubility and stability of the compound in organic solvents, expanding its utility in various

Due to its functional groups:

  • Nucleophilic Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Cross-Coupling Reactions: It serves as a ligand in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig reaction, facilitating the formation of carbon-nitrogen bonds with high efficiency and selectivity .
  • Acid-Base Reactions: The hydroxyl groups in calix arene can engage in acid-base chemistry, influencing the binding properties of the molecule.

Research indicates that benzyloxycalix arene exhibits biological activity, particularly in its ability to interact with biomolecules. Its structural features allow it to form complexes with metal ions and small organic molecules, which may have implications for drug design and delivery systems. Studies have shown that derivatives of calix arene can enhance the solubility and bioavailability of pharmaceutical compounds, making them valuable in medicinal chemistry.

The synthesis of benzyloxycalix arene typically involves two main approaches:

  • One-Step Synthesis: This method involves refluxing p-(benzyloxy)phenol with formaldehyde and a base (e.g., RbOH) in a high-boiling solvent such as xylene. While this method can produce various calixarene oligomers, it may yield complex mixtures rather than pure products .
  • Two-Step Synthesis: Initially developed by Gutsche and colleagues, this method involves creating a solid precursor through condensation reactions followed by refluxing this precursor in a high-boiling solvent. This approach often results in higher yields and purer products compared to the one-step synthesis .

Benzyloxycalix arene has several notable applications:

  • Catalysis: It is used as a support for palladium catalysts in cross-coupling reactions, allowing for efficient synthesis with minimal residual metals .
  • Drug Delivery Systems: Its ability to encapsulate drugs enhances their solubility and stability, making it useful in pharmaceutical formulations.
  • Sensors: The selective binding properties of benzyloxycalix arene enable its use in chemical sensors for detecting metal ions or small organic molecules.

Studies on benzyloxycalix arene's interactions focus on its host-guest chemistry. The compound can selectively bind cations (e.g., sodium or potassium ions) and neutral molecules due to its unique cavity structure. These interactions are crucial for applications in sensing technologies and separation processes.

Benzyloxycalix arene shares similarities with other calixarene derivatives but stands out due to its specific structural features:

Compound NameStructure TypeUnique Features
Calix areneFour phenolic unitsSmaller cavity size; used primarily for ion binding
Calix areneFive phenolic unitsIntermediate cavity size; versatile host properties
Calix areneSix phenolic unitsLarger cavity; often used for larger guest molecules
Benzyloxycalix areneEight phenolic unitsLarger cavity compared to benzyloxycalix arene; increased functionalization potential

Benzyloxycalix arene's unique combination of size, solubility due to the benzyloxy group, and functional versatility make it particularly useful in applications requiring selective binding and catalysis.

XLogP3

21.2

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

7

Exact Mass

1485.58946218 g/mol

Monoisotopic Mass

1484.58610735 g/mol

Heavy Atom Count

112

Dates

Last modified: 11-23-2023

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